沙利度胺 4'-氧乙酰胺-烷基-C2-胺(盐酸盐)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

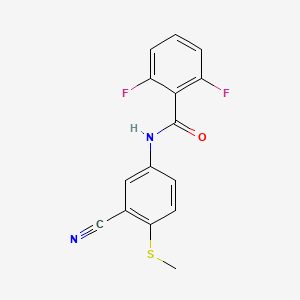

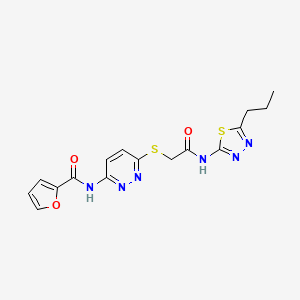

Thalidomide 4’-oxyacetamide-alkyl-C2-amine (hydrochloride) is a functionalized cereblon ligand for PROTAC® research and development . It incorporates an E3 ligase ligand plus a short alkyl linker ready for conjugation to a target protein ligand . This compound is part of a range of functionalized tool molecules for PROTAC R&D .

Molecular Structure Analysis

The chemical name for this compound is N - (2-Aminoethyl)-2- [ [2- (2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1 H -isoindol-4-yl]oxy]acetamide hydrochloride . The molecular weight is 410.81 and its formula is C 17 H 18 N 4 O 6 .HCl .Physical And Chemical Properties Analysis

The compound has a molecular weight of 410.81 and its formula is C 17 H 18 N 4 O 6 .HCl . . The compound should be stored at -20°C .科学研究应用

Protein Degradation: Targeting CRBN

Thalidomide and its derivatives have emerged as crucial protein degraders in clinical practice. A pivotal breakthrough occurred when researchers identified cereblon (CRBN) as the direct target of thalidomide and its derivatives . Here’s how it works:

Chiral Separation and Drug Discovery

Chirality plays a critical role in drug development. Thalidomide-linker 10 exists as a pair of mirror-image molecules (enantiomers). Researchers have explored chiral separation techniques to isolate these enantiomers, which could have applications in drug discovery . By understanding the distinct properties of each enantiomer, scientists can optimize drug efficacy and safety.

Anti-Tumor and Anti-Metastatic Effects

Preclinical studies indicate that thalidomide derivatives exhibit anti-tumor and anti-metastatic activities. These findings drive further investigation into their role in cancer management.

作用机制

- The binding of Thalidomide derivatives to CRBN induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation .

- This interaction results in the recognition and degradation of specific proteins, including neosubstrates .

- Downstream effects include changes in cytokine production, cell proliferation, and tumor growth inhibition .

- Impact on Bioavailability : Thalidomide’s pharmacokinetics influence its bioavailability and therapeutic efficacy .

Target of Action: Cereblon (CRBN)

Mode of Action: Molecular Glue

Biochemical Pathways: Downstream Effects

Pharmacokinetics (ADME):

Result of Action: Molecular and Cellular Effects

Action Environment: Environmental Factors

未来方向

属性

IUPAC Name |

N-(2-aminoethyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O6.ClH/c18-6-7-19-13(23)8-27-11-3-1-2-9-14(11)17(26)21(16(9)25)10-4-5-12(22)20-15(10)24;/h1-3,10H,4-8,18H2,(H,19,23)(H,20,22,24);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVNNSLQIHNBSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B2413136.png)

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 2-furoate](/img/structure/B2413140.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2413142.png)

![3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B2413145.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide](/img/structure/B2413152.png)

![[(1S)-1-(4-Chlorophenyl)ethyl]methylamine](/img/structure/B2413157.png)

![(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2413158.png)